molecular formula C8H18ClNO B2788277 (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride CAS No. 2248370-62-7

(3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride

Cat. No.: B2788277
CAS No.: 2248370-62-7
M. Wt: 179.69
InChI Key: PMZBAJLSINKRHA-UHFFFAOYSA-N
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Description

(3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H17NOCl It is a derivative of cyclobutylmethanamine, featuring a methoxy group and two methyl groups on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride involves several steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclobutylmethanamine derivatives.

Scientific Research Applications

(3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but a different core structure.

    3-Methoxyphenethylamine: Another compound with a methoxy group, used in different contexts.

Uniqueness: (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride is unique due to its specific cyclobutane ring structure and the presence of both methoxy and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3-methoxy-2,2-dimethylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)6(5-9)4-7(8)10-3;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZBAJLSINKRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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